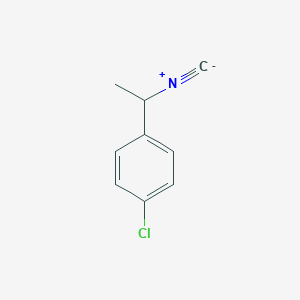

1-(4-Chlorophenyl)ethyl isocyanide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(1-isocyanoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCRILROABBUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373875 | |

| Record name | 1-chloro-4-(1-isocyanoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131025-44-0 | |

| Record name | 1-chloro-4-(1-isocyanoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chiral 1-(4-Chlorophenyl)ethyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chiral 1-(4-Chlorophenyl)ethyl isocyanide, a valuable building block in medicinal chemistry and organic synthesis. This document details the primary synthetic pathway, experimental protocols, and relevant analytical data to facilitate its preparation in a laboratory setting.

Introduction

Chiral isocyanides are important intermediates in the synthesis of a wide range of nitrogen-containing compounds, particularly through multicomponent reactions such as the Ugi and Passerini reactions.[1][2][3][4][5][6][7][8][9] The stereocenter in chiral isocyanides allows for the asymmetric synthesis of complex molecules, including peptidomimetics and heterocyclic scaffolds of pharmaceutical interest. This compound, with its specific stereochemistry, offers a key structural motif for the development of novel therapeutic agents.

The most common and practical approach for the synthesis of chiral isocyanides involves a two-step sequence starting from the corresponding enantiomerically pure primary amine. This method generally proceeds with retention of stereochemical integrity. The process consists of the N-formylation of the chiral amine, followed by the dehydration of the resulting formamide intermediate.

Synthetic Pathway

The synthesis of chiral this compound is achieved through the following two-step reaction sequence, starting from the commercially available chiral 1-(4-Chlorophenyl)ethylamine:

Figure 1: General synthetic pathway for chiral this compound.

Experimental Protocols

Detailed experimental procedures for each step are outlined below. These protocols are based on established methods for N-formylation and formamide dehydration.[10][11][12][13]

Step 1: Synthesis of Chiral N-(1-(4-Chlorophenyl)ethyl)formamide

This step involves the formylation of the primary amine. Various formylating agents can be employed, with formic acid being a common and efficient choice.

Protocol:

-

To a round-bottom flask, add chiral 1-(4-Chlorophenyl)ethylamine (1.0 eq).

-

Add formic acid (1.2-1.5 eq).

-

The reaction mixture is stirred at 60-80 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude N-(1-(4-Chlorophenyl)ethyl)formamide, which can be purified by column chromatography or recrystallization if necessary.

Step 2: Synthesis of Chiral this compound

The dehydration of the formamide intermediate yields the target isocyanide. Phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base is a widely used and effective dehydrating system.[10][11]

Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), dissolve chiral N-(1-(4-Chlorophenyl)ethyl)formamide (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a tertiary amine base, such as triethylamine (2.0-3.0 eq) or pyridine, to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.0-1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for a short period (typically 5-30 minutes) and then allowed to warm to room temperature. The reaction progress should be monitored by TLC or IR spectroscopy (disappearance of the amide C=O stretch and appearance of the isocyanide N≡C stretch).[11]

-

Once the reaction is complete, the mixture is carefully quenched by pouring it into ice-cold saturated sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to afford the crude chiral this compound. Further purification can be achieved by column chromatography on silica gel.

Data Presentation

The following tables summarize the expected quantitative and qualitative data for the key compounds in this synthesis.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Chiral 1-(4-Chlorophenyl)ethylamine | C₈H₁₀ClN | 155.62 | Colorless to pale yellow liquid |

| Chiral N-(1-(4-Chlorophenyl)ethyl)formamide | C₉H₁₀ClNO | 183.63 | White to off-white solid |

| Chiral this compound | C₉H₈ClN | 165.62 | Pale yellow oil |

Table 2: Spectroscopic Data for Key Compounds

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Chiral 1-(4-Chlorophenyl)ethylamine | ~7.3 (m, 4H, Ar-H), ~4.1 (q, 1H, CH), ~1.4 (d, 3H, CH₃), ~1.5 (br s, 2H, NH₂) | ~144 (Ar-C), ~132 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~50 (CH), ~25 (CH₃) | ~3370 (N-H), ~3290 (N-H), ~2960 (C-H), ~1600 (C=C) |

| Chiral N-(1-(4-Chlorophenyl)ethyl)formamide | ~8.1 (s, 1H, CHO), ~7.3 (m, 4H, Ar-H), ~6.0 (br d, 1H, NH), ~5.1 (quint, 1H, CH), ~1.5 (d, 3H, CH₃) | ~160 (C=O), ~140 (Ar-C), ~133 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~49 (CH), ~22 (CH₃) | ~3280 (N-H), ~2980 (C-H), ~1650 (C=O, Amide I), ~1540 (N-H bend, Amide II) |

| Chiral this compound | ~7.4-7.3 (m, 4H, Ar-H), ~4.8 (q, 1H, CH), ~1.7 (d, 3H, CH₃) | ~158 (N≡C), ~138 (Ar-C), ~135 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~56 (CH), ~24 (CH₃) | ~2980 (C-H), ~2150 (N≡C), ~1600 (C=C) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the specific enantiomer, solvent, and instrument used. The data presented for the formamide and isocyanide are predicted based on analogous structures and general principles of NMR and IR spectroscopy.[14][15][16]

Logical Relationships in Synthesis and Characterization

The following diagram illustrates the logical workflow from starting material selection to final product characterization.

Figure 2: Workflow for the synthesis and characterization of chiral this compound.

Conclusion

The synthesis of chiral this compound is a straightforward and efficient two-step process starting from the readily available chiral amine. The protocols provided in this guide, based on well-established chemical transformations, offer a reliable pathway for obtaining this valuable synthetic intermediate. The provided analytical data serves as a benchmark for the characterization of the intermediate and final product, ensuring the successful synthesis for applications in drug discovery and development. Careful monitoring of the reaction progress and appropriate purification techniques are crucial for obtaining the desired product in high yield and purity.

References

- 1. Passerini reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Passerini Reaction [organic-chemistry.org]

- 4. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chemistnotes.com [chemistnotes.com]

- 9. Ugi reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. [PDF] Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic and Synthetic Aspects of 1-(4-Chlorophenyl)ethyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-(4-Chlorophenyl)ethyl isocyanide, a chiral isocyanide with potential applications as an advanced intermediate in asymmetric synthesis. Due to the limited availability of direct experimental spectroscopic data in publicly accessible literature, this document outlines the established synthetic route and provides predicted spectroscopic data based on the analysis of closely related compounds and general principles of spectroscopy.

Synthesis

The most common and established method for the synthesis of this compound is the dehydration of its corresponding formamide precursor, N-[1-(4-chlorophenyl)ethyl]formamide. This two-step process begins with the formylation of the primary amine, 1-(4-chlorophenyl)ethylamine.

Experimental Protocol: Synthesis of this compound

Step 1: Formylation of 1-(4-Chlorophenyl)ethylamine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-chlorophenyl)ethylamine (1 equivalent) in an excess of ethyl formate, which serves as both the formylating agent and the solvent.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, remove the excess ethyl formate under reduced pressure to yield crude N-[1-(4-chlorophenyl)ethyl]formamide. This product is often of sufficient purity to be carried forward to the next step without further purification.

Step 2: Dehydration of N-[1-(4-chlorophenyl)ethyl]formamide

A variety of dehydrating agents can be employed for this step. Phosphorus oxychloride (POCl₃) in the presence of a base is a common and effective method.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-[1-(4-chlorophenyl)ethyl]formamide (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂). Add triethylamine (Et₃N) or pyridine (2.5-3 equivalents) as a base to scavenge the generated acid.

-

Addition of Dehydrating Agent: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2-1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching and Work-up: Carefully pour the reaction mixture into ice-cold saturated sodium carbonate (Na₂CO₃) solution to quench the excess POCl₃ and neutralize the acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Remove the solvent under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | d | 2H | Ar-H (ortho to C-Cl) |

| ~7.28 | d | 2H | Ar-H (meta to C-Cl) |

| ~4.90 | q | 1H | -CH (CH₃)NC |

| ~1.60 | d | 3H | -CH(CH ₃)NC |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~160 | -N≡C |

| ~140 | Ar-C (ipso to C-Cl) |

| ~134 | Ar-C (ipso to ethyl group) |

| ~129 | Ar-C H |

| ~127 | Ar-C H |

| ~55 | -C H(CH₃)NC |

| ~24 | -CH(C H₃)NC |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2150 | Strong | N≡C stretch |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~1490 | Strong | C=C stretch (aromatic) |

| ~1090 | Strong | C-Cl stretch |

| ~830 | Strong | C-H bend (para-disubstituted) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 165/167 | [M]⁺ Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 139/141 | [M - C₂H₄]⁺ or [M - CN]⁺ |

| 104 | [M - C₂H₄ - Cl]⁺ |

Visualizations

The following diagrams illustrate the synthetic workflow for this compound.

Caption: Synthetic pathway to this compound.

Caption: Overview of the formamide dehydration mechanism.

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-(4-Chlorophenyl)ethyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1-(4-Chlorophenyl)ethyl isocyanide, a versatile building block in organic synthesis. The information presented herein is intended to support research and development efforts in medicinal chemistry and materials science.

Chemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈ClN |

| Molecular Weight | 165.62 g/mol [1] |

| CAS Number | 131025-44-0 |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, the characteristic isocyanide functional group exhibits a strong and sharp absorption band in the infrared (IR) spectrum, typically in the range of 2165–2110 cm⁻¹. The proton and carbon nuclear magnetic resonance (¹H NMR and ¹³C NMR) spectra would be expected to show signals corresponding to the ethyl group and the 4-chlorophenyl moiety. Mass spectrometry (MS) would show a molecular ion peak corresponding to its molecular weight.

Reactivity and Synthetic Applications

Isocyanides are a unique class of organic compounds characterized by the isocyano group (-N≡C), which imparts upon them a rich and diverse reactivity profile. They are generally stable towards strong bases but are sensitive to acidic conditions.[2]

Multicomponent Reactions

This compound is a valuable reactant in multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more starting materials to form a complex product. Two of the most prominent MCRs involving isocyanides are the Passerini and Ugi reactions.

3.1.1. Passerini Reaction

The Passerini reaction is a three-component reaction between an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide.[2][3] This reaction is atom-economical and proceeds readily in aprotic solvents at room temperature.[2]

A plausible reaction of this compound in a Passerini reaction is depicted below:

Caption: Passerini three-component reaction workflow.

3.1.2. Ugi Reaction

The Ugi reaction is a four-component reaction that involves an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce a bis-amide.[4] This reaction is highly versatile and allows for the rapid generation of diverse molecular scaffolds, making it a powerful tool in combinatorial chemistry and drug discovery.[4]

A representative Ugi reaction involving this compound is outlined in the following diagram:

References

1-(4-Chlorophenyl)ethyl isocyanide CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information: 1-(4-Chlorophenyl)ethyl isocyanide

This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis, particularly in the realm of multicomponent reactions. This document details its fundamental properties, key synthetic applications with experimental protocols, and its role in generating molecular diversity for research and drug discovery.

CAS Number: 131025-44-0

Molecular Formula: C₉H₈ClN

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely published in readily accessible databases, the following table summarizes its basic calculated properties and expected spectroscopic characteristics. For comparison, experimental data for the closely related precursor, N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide, is also provided.

| Property | Value | Source |

| Molecular Weight | 165.62 g/mol | Calculated |

| Synonyms | 4-Chloro-alpha-methylbenzylisocyanide, 1-Chloro-4-(1-isocyano-ethyl)-benzene | |

| Expected IR Absorption | Strong absorption in the range of 2165–2110 cm⁻¹ for the isocyanide group. | General Spectroscopic Data |

| ¹H-NMR of related N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide | δ = 7.38–7.35 (m, 2H, CHarom), 7.30–7.28 (m, 2H, CHarom), 4.41 (qd, 1H), 4.14 (br s, 1H, NH), 1.56 (d, 3H) ppm.[1] | Experimental Data |

| ¹³C-NMR of related N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide | δ = 139.8 (s, Carom), 134.2 (s, Carom),129.1 (s, CHarom), 127.6 (s, CHarom), 114.7 (s, C≡N), 55.0 (s, CHMe), 22.0 (s, Me) ppm.[1] | Experimental Data |

Synthetic Applications: Multicomponent Reactions

This compound is a valuable building block in multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to form a complex product. The isocyanide's dual nucleophilic and electrophilic character at the carbon atom is central to its reactivity. Its primary applications are in the Ugi and Passerini reactions.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of diverse libraries of α-acylamino amides.[2][3] It involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[2] The reaction is typically exothermic and proceeds quickly, often in polar aprotic solvents like DMF, though methanol and ethanol are also effective.[2]

While a specific protocol for this compound is not detailed in the literature, a general procedure for the Ugi four-component reaction is as follows. This can be adapted by the skilled researcher for specific substrates.

-

Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq.) and the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., methanol) at room temperature.

-

Imine Formation: Stir the mixture for a period to allow for the formation of the imine. This can be monitored by techniques such as TLC or NMR.

-

Addition of Components: To the solution containing the imine, add the carboxylic acid (1.0 eq.) followed by the dropwise addition of this compound (1.0 eq.).

-

Reaction Progression: The reaction is typically stirred at room temperature for 24-48 hours. The progress can be monitored by TLC.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

References

Technical Guide: Stability and Storage of 1-(4-Chlorophenyl)ethyl Isocyanide

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the stability profile and recommended storage conditions for the research compound 1-(4--Chlorophenyl)ethyl isocyanide. The information is collated from publicly available data on isocyanides and standard laboratory practices for analogous compounds.

Chemical Stability Profile

Isocyanides as a functional group exhibit a distinct reactivity profile. Their stability is highly dependent on the chemical environment, particularly pH. 1-(4-Chlorophenyl)ethyl isocyanide, as an aromatic secondary isocyanide, is expected to follow these general stability principles.

1.1 pH Sensitivity The most significant factor governing the stability of isocyanides is pH.

-

Acidic Conditions: Isocyanides are highly susceptible to acid-catalyzed hydrolysis. In the presence of aqueous acid, they readily convert to the corresponding N-substituted formamide.[1] For this compound, this would result in the formation of N-(1-(4-chlorophenyl)ethyl)formamide. This degradation pathway is a critical consideration for any experimental workup or formulation in acidic media.

-

Neutral Conditions: At physiological pH, isocyanides are generally inert towards common nucleophiles such as water, alcohols, and amines.[2]

-

Basic Conditions: Isocyanides are generally stable under strongly basic conditions, which are often employed during their synthesis.[1][3] While aromatic isocyanides can be more susceptible to hydroxide attack than aliphatic ones, they are largely resilient in alkaline environments.[2] The negative charge on the carbon atom of the isocyanide functional group repels nucleophiles like the hydroxide ion (OH⁻), preventing hydrolysis in basic media.[4]

1.2 Other Degradation Factors Beyond pH, other environmental factors can influence the stability of this compound.

-

Moisture: As with acid sensitivity, ambient moisture can facilitate hydrolysis over time, especially if acidic impurities are present. Safety data for similar compounds consistently highlight moisture sensitivity.[2][5]

-

Light and Air: Some isocyanides are noted to be sensitive to light and air, potentially leading to gradual degradation or discoloration upon prolonged exposure.[5][6]

-

Thermal Stress: While specific data for this compound is unavailable, isocyanides can be thermally labile. At elevated temperatures, polymerization can occur, particularly in the presence of acid catalysts.[1][6]

-

Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it can lead to decomposition.

1.3 Potential Degradation Pathway

The primary and most well-defined degradation pathway for isocyanides is acid-catalyzed hydrolysis. The process involves protonation of the isocyanide carbon, followed by nucleophilic attack by water and subsequent tautomerization to yield the final formamide product.

Caption: Primary degradation pathway for isocyanides in acidic conditions.

Recommended Storage and Handling Conditions

Proper storage is critical to ensure the long-term integrity and purity of this compound. The following recommendations are based on safety data sheets (SDS) for structurally similar isocyanide compounds, such as Benzyl isocyanide and Tosylmethyl isocyanide.[2][7]

2.1 Summary of Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Freezer (-20°C) or Refrigerated (2-8°C) | To minimize thermal degradation and potential polymerization. |

| Atmosphere | Under an inert gas (Argon or Nitrogen) | To prevent degradation from exposure to air and moisture. |

| Container | Tightly sealed, amber glass vial or bottle | To protect from light and prevent moisture ingress. |

| Location | Cool, dry, well-ventilated area | To ensure a stable external environment. |

| Incompatibilities | Strong acids, strong oxidizing agents, moisture | To prevent rapid chemical decomposition and hydrolysis.[5][8] |

Experimental Protocol: Stability-Indicating Method Development

To quantitatively assess the stability of this compound and identify its degradation products, the development of a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[1][9] The following outlines a general protocol for developing such a method.

3.1 Objective To develop and validate a quantitative HPLC method capable of separating this compound from all potential degradation products, process impurities, and other sample components.

3.2 Forced Degradation (Stress Testing) Forced degradation studies are performed to intentionally degrade the compound and generate its likely degradation products.[10] This is essential to ensure the analytical method's specificity.

-

Acid Hydrolysis: Incubate the compound in 0.1 N HCl at 60°C for 30-60 minutes.[10]

-

Base Hydrolysis: Reflux the compound with 0.1 N NaOH at 60°C for 30-60 minutes.[10]

-

Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for several hours.[10]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 70-80°C) for 24-48 hours.

-

Photolytic Degradation: Expose the compound (in solution and as a solid) to UV light (e.g., 254 nm) and visible light to assess photostability.

3.3 HPLC Method Development Workflow

The goal is to achieve adequate resolution between the parent compound peak and all peaks generated during the stress testing.

Caption: A systematic workflow for developing a stability-indicating HPLC method.

3.4 Method Validation Once optimal chromatographic conditions are achieved, the method must be validated according to ICH (International Conference on Harmonisation) guidelines to ensure it is fit for purpose.[10] Key validation parameters include:

-

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

-

Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in samples.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. Hydrolysis of alkyl isocyanide yields:A) Primary amineB) Tertiary AmineC) AlcoholD) Aldehyde [vedantu.com]

- 4. organic chemistry - Why doesn't hydrolysis of isocyanides take place in basic medium? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. fishersci.com [fishersci.com]

- 6. Buy Benzyl isocyanide (EVT-298061) | 10340-91-7 [evitachem.com]

- 7. avantorsciences.com [avantorsciences.com]

- 8. fishersci.dk [fishersci.dk]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. scispace.com [scispace.com]

A Comprehensive Review on the Synthesis of Aromatic Isocyanides: Methods, Mechanisms, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for preparing aromatic isocyanides (also known as aryl isonitriles). Aromatic isocyanides are versatile building blocks in organic synthesis, finding extensive application in multicomponent reactions, the synthesis of heterocyclic compounds, and as ligands in organometallic chemistry. Their unique electronic structure, featuring a divalent carbon atom, makes them valuable reagents in the construction of complex molecular architectures, which is of significant interest in drug discovery and materials science.

This guide will delve into the most prevalent synthetic routes, offering detailed experimental protocols for key reactions. Quantitative data is summarized in structured tables to facilitate methodological comparison. Furthermore, reaction mechanisms and experimental workflows are visually represented through detailed diagrams to provide a clear and concise understanding of the underlying chemical transformations.

Key Synthetic Methodologies

The synthesis of aromatic isocyanides is predominantly achieved through two main strategies: the dehydration of N-arylformamides and the Hofmann carbylamine reaction. Each method offers distinct advantages and is suited for different substrate scopes and scales of production.

Dehydration of N-Arylformamides

The dehydration of readily available N-arylformamides is the most common and versatile method for synthesizing aromatic isocyanides. This transformation can be accomplished using a variety of dehydrating agents, with phosphorus oxychloride (POCl₃) being one of the most efficient and widely used.

The reaction proceeds through the formation of a Vilsmeier-type intermediate. The N-arylformamide acts as a nucleophile, attacking the phosphorus center of POCl₃. Subsequent elimination steps, facilitated by a base (typically a tertiary amine like triethylamine), lead to the formation of the isocyanide and inorganic byproducts.

Caption: Mechanism of N-Arylformamide Dehydration with POCl₃.

-

Reaction Setup: A round-bottom flask is charged with N-(3-bromophenyl)formamide (1.0 mmol) and triethylamine (as the solvent). The flask is cooled to 0 °C in an ice bath.

-

Addition of Reagent: Phosphorus oxychloride (1.0 to 1.5 mmol) is added dropwise to the stirred solution while maintaining the temperature at 0 °C.

-

Reaction: The reaction is typically complete in under 5 minutes. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is filtered through a short pad of silica gel to remove triethylamine hydrochloride and other inorganic salts.

-

Purification: The solvent (triethylamine) is removed under reduced pressure to afford the crude product. Further purification, if necessary, can be achieved by column chromatography on silica gel or distillation.

The following table summarizes the yields of various substituted aromatic isocyanides synthesized using the phosphorus oxychloride dehydration method.

| Entry | Substituent on Phenyl Ring | Product | Yield (%)[1] |

| 1 | 3-Br | 3-Bromo-1-isocyanobenzene | 98 |

| 2 | 4-Cl | 4-Chloro-1-isocyanobenzene | 95 |

| 3 | 4-F | 4-Fluoro-1-isocyanobenzene | 92 |

| 4 | 4-NO₂ | 1-Isocyano-4-nitrobenzene | 85 |

| 5 | 4-CN | 4-Isocyanobenzonitrile | 88 |

| 6 | 4-OCH₃ | 1-Isocyano-4-methoxybenzene | 96 |

| 7 | 4-CH₃ | 1-Isocyano-4-methylbenzene | 94 |

| 8 | 2,4,6-tri-Me | 1-Isocyano-2,4,6-trimethylbenzene | 90 |

| 9 | 2,6-di-iPr | 2,6-Diisopropylphenyl isocyanide | 87 |

Hofmann Carbylamine Reaction

The Hofmann carbylamine reaction, also known as the Hofmann isonitrile synthesis, is a classic method for the preparation of isocyanides from primary amines. The reaction involves the treatment of a primary aromatic amine with chloroform (CHCl₃) in the presence of a strong base, typically alcoholic potassium hydroxide (KOH). A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous base and the organic amine/chloroform phase.

The reaction mechanism proceeds through the formation of dichlorocarbene (:CCl₂) as a key reactive intermediate. The dichlorocarbene is generated in situ from the reaction of chloroform with a strong base. The primary amine then attacks the electrophilic dichlorocarbene, and subsequent elimination of two molecules of hydrogen chloride yields the isocyanide.

Caption: Mechanism of the Hofmann Carbylamine Reaction.

Note: This reaction should be performed in a well-ventilated fume hood due to the potent and unpleasant odor of isocyanides.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of aniline (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) is prepared.

-

Addition of Base and Catalyst: An aqueous solution of a strong base, such as sodium hydroxide (e.g., 50% w/v), is added, along with a catalytic amount of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

-

Addition of Chloroform: Chloroform (1.0-1.5 equivalents) is added dropwise to the vigorously stirred, biphasic mixture. The reaction is often exothermic.

-

Reaction: The mixture is heated to reflux for a period of time (typically 1-3 hours) until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude phenyl isocyanide can be purified by vacuum distillation.

While the Hofmann carbylamine reaction is a well-established method, obtaining high yields for a wide range of substituted anilines can be challenging, and the reaction is often used for qualitative analysis. The following table provides representative yields.

| Entry | Substituent on Phenyl Ring | Product | Yield (%) |

| 1 | H | Phenyl isocyanide | 40-60% |

| 2 | 4-CH₃ | 4-Methylphenyl isocyanide | ~50% |

| 3 | 4-Cl | 4-Chlorophenyl isocyanide | ~45% |

| 4 | 4-OCH₃ | 4-Methoxyphenyl isocyanide | ~55% |

Application in Multicomponent Reactions

Aromatic isocyanides are cornerstone reactants in several important multicomponent reactions (MCRs), which are highly efficient processes for the synthesis of complex molecules in a single step. The Ugi and Passerini reactions are two of the most prominent examples.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot reaction between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.

References

A Technical Guide to the Theoretical Analysis of 1-(4-Chlorophenyl)ethyl Isocyanide's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive computational approach for the theoretical investigation of the electronic structure of 1-(4-Chlorophenyl)ethyl isocyanide. While direct computational studies on this specific molecule are not extensively published, this document establishes a robust protocol based on well-documented theoretical calculations performed on analogous aryl isocyanides and chlorophenyl derivatives.[1][2][3][4] The methodologies detailed herein serve as a blueprint for researchers aiming to elucidate the molecule's geometric, electronic, and reactive properties, which are crucial for applications in materials science and drug design.

Computational Methodology: A Protocol for Electronic Structure Analysis

The primary theoretical framework for analyzing molecules of this class is Density Functional Theory (DFT), a proven method for accurately predicting electronic properties.[3][5] The recommended computational protocol involves geometry optimization, vibrational frequency analysis, and the calculation of various electronic descriptors.

Experimental Protocol: DFT Calculation Workflow

-

Initial Structure Generation: The 3D structure of this compound is first constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is typically performed using DFT with the B3LYP hybrid functional and a comprehensive basis set, such as 6-311++G(d,p).[3][5] This level of theory provides a reliable balance between accuracy and computational cost for organic molecules containing halogens.

-

Frequency Calculation: Following optimization, a frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[5] These calculations also yield theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.

-

Electronic Property Calculation: Using the optimized geometry, a series of single-point energy calculations are conducted to determine key electronic properties. These include:

-

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.[3][6]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as hyperconjugative effects and charge delocalization, which are crucial for understanding molecular stability.[3][7]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[3] This is particularly valuable in drug design for understanding potential intermolecular interactions.

-

Mulliken Atomic Charges: Atomic charges are calculated to quantify the electron distribution across the molecule.[7]

-

The entire computational workflow can be visualized as a logical sequence of steps.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. "The influence of substituted aryl isocyanides on molybdenum(0) complex" by Christian Uwe Rausch [open.clemson.edu]

- 3. researchgate.net [researchgate.net]

- 4. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 7. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(4-Chlorophenyl)ethyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for 1-(4-Chlorophenyl)ethyl isocyanide, a reactive isocyanate intermediate. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 131025-44-0), this document synthesizes data from structurally analogous compounds, primarily (S)-(-)-1-(4-Chlorophenyl)ethyl isocyanate and 4-Chlorophenyl isocyanate. This information should be regarded as a robust surrogate for establishing safe laboratory practices.

Hazard Identification and Classification

Isocyanates as a chemical class are potent sensitizers and irritants. The primary hazards associated with this compound are presumed to be acute toxicity upon inhalation, severe skin and eye irritation, and the potential for allergic sensitization of the respiratory system and skin.[1][2][3]

GHS Hazard Classification (Presumed, based on analogues)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Inhalation | Category 1 or 2 | H330: Fatal if inhaled[2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4] |

| Serious Eye Damage/Irritation | Category 1 or 2 | H318/H319: Causes serious eye damage/irritation[2][3][4] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2][3] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3][4] |

| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life[2] |

| Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2] |

Physical and Chemical Properties

Physical and Chemical Data for 4-Chlorophenyl Isocyanate

| Property | Value |

| Appearance | White crystals[1] |

| Molecular Formula | C7H4ClNO[1] |

| Molecular Weight | 153.57 g/mol |

| Boiling Point | 203-204 °C @ 760 mmHg[1] |

| Melting Point | 27-31 °C[1] |

| Flash Point | 90 °C (194 °F)[1] |

| Vapor Pressure | 0.3 mm Hg @ 20 °C[1] |

| Vapor Density | 5.3 (Air = 1)[1] |

| Specific Gravity | 1.260 g/cm³[1] |

| Solubility | Reacts with water[1] |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the high toxicity and sensitizing potential, stringent adherence to the following protocols is mandatory.

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

-

Ventilation: Ensure adequate ventilation is maintained in the laboratory.

-

Closed Systems: For larger scale operations, the use of a closed system is strongly recommended.[3]

-

Proximity to Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[3][4]

Personal Protective Equipment (PPE)

-

Respiratory Protection: In case of inadequate ventilation or for spill cleanup, a NIOSH/MSHA-approved full-face respirator with an appropriate cartridge for organic vapors and particulates is required.[1][3]

-

Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and vapors.[1]

-

Hand Protection: Wear impervious gloves, such as nitrile or neoprene, and inspect them for any signs of degradation before use.[1]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of splashing, chemically resistant aprons or suits should be worn.[1]

Storage and Disposal

Storage

-

Moisture Sensitivity: Isocyanates are moisture-sensitive and react with water to produce carbon dioxide gas, which can lead to container pressurization and rupture.[1][3]

-

Inert Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature: Keep in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][6] Refrigerated storage may be appropriate for long-term stability.[4]

-

Incompatibilities: Store away from incompatible materials such as acids, alcohols, amines, strong bases, and strong oxidizing agents.[1][3]

Disposal

-

Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.

-

Decontamination: Spills should be absorbed with an inert material and the area decontaminated. Do not use water for cleanup as it will react with the isocyanate.

-

Container Disposal: Empty containers may still contain hazardous residues and should be disposed of according to approved waste disposal protocols.

Emergency Procedures and First Aid

Spills and Leaks

-

Evacuate the area immediately.

-

Wear full PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Do not allow the spill to enter drains or waterways.[1]

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2][6]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[1][4][6]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4][6]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Logical Workflow for Handling

The following diagram outlines the critical steps for safely handling this compound in a research environment.

Caption: Workflow for handling this compound.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that researchers consult all available safety literature and adhere to their institution's specific safety protocols. Always perform a thorough risk assessment before commencing any new experimental work.

References

Commercial Sourcing and Synthetic Guidance for Enantiopure 1-(4-Chlorophenyl)ethyl Isocyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for enantiopure 1-(4-Chlorophenyl)ethyl isocyanide, a crucial building block in pharmaceutical research and development. Additionally, it offers detailed experimental protocols for its synthesis and chiral analysis, empowering researchers to either procure or produce this compound with a high degree of stereochemical purity.

Commercial Supplier Landscape

While direct commercial listings for the enantiopure (R)- and (S)-1-(4-Chlorophenyl)ethyl isocyanide are not abundantly available, the key to accessing these compounds lies in the ready availability of their chiral precursors, specifically the (R)- and (S)-enantiomers of 1-(4-chlorophenyl)ethylamine. Several reputable chemical suppliers offer these precursors, from which the target isocyanides can be synthesized in a straightforward two-step process. The table below summarizes representative suppliers for the racemic isocyanide and its enantiopure amine precursors.

Table 1: Commercial Suppliers of this compound and Precursors

| Compound | Supplier | Catalog Number | Purity | Available Quantities |

| This compound (Racemic) | BLD Pharm | BD00840166 | Not Specified | Inquire |

| ChemicalBook | CB3133585 | Not Specified | Inquire | |

| Apollo Scientific | OR905041 | 95% | Inquire | |

| (R)-1-(4-Chlorophenyl)ethanamine | Sigma-Aldrich | 393436 | 98% | 1g, 5g |

| Alfa Aesar | L14603 | 98% | 1g, 5g | |

| TCI Chemicals | C1883 | >98.0% | 1g, 5g | |

| (S)-1-(4-Chlorophenyl)ethanamine | Sigma-Aldrich | 393444 | 98% | 1g, 5g |

| Alfa Aesar | L14604 | 98% | 1g, 5g | |

| TCI Chemicals | C1884 | >98.0% | 1g, 5g |

Note: Availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Experimental Protocols

The synthesis of enantiopure this compound is typically achieved through a two-step sequence starting from the corresponding enantiopure amine: formylation followed by dehydration. The following protocols are based on established literature procedures for similar substrates.

Synthesis of Enantiopure N-(1-(4-Chlorophenyl)ethyl)formamide

This procedure describes the formylation of the chiral amine.

Materials:

-

(R)- or (S)-1-(4-Chlorophenyl)ethylamine (1.0 eq)

-

Ethyl formate (10 eq)

-

Anhydrous toluene

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of (R)- or (S)-1-(4-chlorophenyl)ethylamine in anhydrous toluene, add a significant excess of ethyl formate (approximately 10 equivalents).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess ethyl formate under reduced pressure using a rotary evaporator.

-

The resulting crude N-(1-(4-chlorophenyl)ethyl)formamide can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., NMR). Otherwise, purification can be achieved by column chromatography on silica gel.

Synthesis of Enantiopure this compound via Dehydration

This protocol details the dehydration of the formamide to the isocyanide using phosphorus oxychloride and triethylamine.[1]

Materials:

-

Enantiopure N-(1-(4-Chlorophenyl)ethyl)formamide (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.1 eq)

-

Anhydrous triethylamine (Et₃N) (3.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Three-neck round-bottom flask

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

Procedure:

-

In a flame-dried three-neck round-bottom flask under an inert atmosphere, dissolve the enantiopure N-(1-(4-chlorophenyl)ethyl)formamide in anhydrous dichloromethane.

-

Add triethylamine to the solution and cool the mixture to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the stirred solution via a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, carefully pour the mixture into ice-cold saturated sodium bicarbonate solution to quench the excess POCl₃.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude isocyanide.

-

Purify the product by vacuum distillation or column chromatography on silica gel (use with caution due to the lachrymatory and malodorous nature of isocyanides).

Chiral HPLC Analysis of Enantiopure this compound

To confirm the enantiomeric purity of the synthesized isocyanide, a chiral High-Performance Liquid Chromatography (HPLC) method can be employed. The following provides a general guideline for method development.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column. Commonly used columns for chiral amine derivatives include those based on polysaccharide derivatives (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)) or Pirkle-type columns.

Mobile Phase:

-

A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine or triethylamine) is often added to improve peak shape for basic analytes.

Example Method Conditions (to be optimized):

-

Column: Chiralpak AD-H or equivalent

-

Mobile Phase: Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

Procedure:

-

Dissolve a small sample of the synthesized isocyanide in the mobile phase.

-

Inject the sample onto the chiral HPLC system.

-

Analyze the resulting chromatogram. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.

Signaling Pathways and Experimental Workflows

To aid in the conceptualization of the procurement and synthesis process, the following diagrams are provided.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-(4-Chlorophenyl)ethyl Isocyanide in Ugi Four-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(4-Chlorophenyl)ethyl isocyanide in Ugi four-component reactions (Ugi-4CR). The Ugi reaction is a powerful tool in medicinal chemistry and drug discovery, enabling the rapid synthesis of diverse libraries of α-acylamino carboxamides, which are valuable as peptidomimetics.[1][2][3][4]

The Ugi-4CR is a one-pot reaction that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide derivative.[5][6] The reaction is known for its high atom economy, generally high yields, and tolerance of a wide variety of functional groups on the starting materials.[7] This allows for the creation of structurally diverse molecules with potential therapeutic applications.[8][9]

General Reaction Scheme

The Ugi four-component reaction proceeds through the condensation of an aldehyde and an amine to form an imine. The imine is then protonated by the carboxylic acid, followed by the nucleophilic addition of the isocyanide. The resulting nitrilium ion is trapped by the carboxylate, which, after a Mumm rearrangement, yields the final α-acylamino amide product.[7][10]

Diagram of the General Ugi Reaction Mechanism

Caption: General mechanism of the Ugi four-component reaction.

Quantitative Data Summary

Table 1: Typical Ugi-4CR Conditions

| Parameter | Typical Range/Value | Notes |

| Solvent | Methanol, Ethanol, Dichloromethane (DCM), Trifluoroethanol (TFE) | Polar protic solvents often favor the reaction.[5] |

| Temperature | Room Temperature (20-25 °C) | The reaction is often exothermic.[7] |

| Concentration | 0.5 - 2.0 M | Higher concentrations generally lead to better yields.[7] |

| Stoichiometry | 1:1:1:1 (Aldehyde:Amine:Carboxylic Acid:Isocyanide) | Equimolar amounts of reactants are typically used. |

| Reaction Time | 12 - 48 hours | Reaction completion can be monitored by TLC or LC-MS. |

Table 2: Expected Yields for Ugi-4CR

| Product Type | Expected Yield | Notes |

| Simple aliphatic and aromatic substrates | 60 - 95% | Yields are generally high for unhindered reactants. |

| Sterically hindered substrates | 30 - 60% | Bulkier reactants may lead to lower yields. |

| Substrates with sensitive functional groups | 40 - 80% | The Ugi reaction is compatible with a wide range of functional groups. |

Experimental Protocols

The following is a general experimental protocol for a Ugi four-component reaction that can be adapted for the use of this compound.

Materials and Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup

-

Aldehyde (e.g., benzaldehyde)

-

Amine (e.g., benzylamine)

-

Carboxylic acid (e.g., acetic acid)

-

This compound

-

Anhydrous methanol

-

Ethyl acetate

-

Hexanes

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Experimental Workflow Diagram

Caption: A typical experimental workflow for the Ugi-4CR.

Detailed Protocol:

-

To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol).

-

Dissolve the components in anhydrous methanol (2 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.0 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes and ethyl acetate as the eluent).

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.[11]

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acylamino amide.[11]

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and HRMS).

Applications in Drug Discovery

The Ugi reaction is a cornerstone of combinatorial chemistry and diversity-oriented synthesis.[9] By varying the four starting components, vast libraries of compounds can be rapidly synthesized and screened for biological activity. The incorporation of the 1-(4-Chlorophenyl)ethyl moiety from the isocyanide can introduce favorable pharmacokinetic properties or specific interactions with biological targets. The resulting peptidomimetic scaffolds are of significant interest in the development of new therapeutics.[2][3] For example, the Ugi reaction has been instrumental in the synthesis of various approved drugs, including anesthetics and protease inhibitors.[9]

References

- 1. sciepub.com [sciepub.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ugi Reaction [organic-chemistry.org]

- 5. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Ugi reaction - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. scribd.com [scribd.com]

- 10. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgsyn.org [orgsyn.org]

Application Notes: Asymmetric Synthesis of Heterocycles Using 1-(4-Chlorophenyl)ethyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. Chiral heterocycles are prevalent scaffolds in a vast array of pharmaceuticals and bioactive natural products. Isocyanides have emerged as remarkably versatile building blocks in organic synthesis, particularly in multicomponent reactions (MCRs) that allow for the rapid construction of complex molecular architectures. The use of chiral isocyanides, such as 1-(4-Chlorophenyl)ethyl isocyanide, offers a direct approach to introduce stereocenters and achieve enantioselective or diastereoselective synthesis of a diverse range of heterocyclic systems.

This document provides an overview of the potential applications of this compound in asymmetric heterocycle synthesis. Due to a lack of specific published examples for this particular isocyanide, this note will focus on established synthetic strategies where analogous chiral isocyanides have been successfully employed. The protocols provided are representative examples based on well-established reactions such as the Ugi and Passerini multicomponent reactions, and [3+2] cycloadditions, which are anticipated to be applicable to this compound.

Key Synthetic Applications

The inherent chirality of this compound makes it a valuable reagent for stereoselective synthesis. Its application is particularly promising in the following reaction types for the generation of chiral heterocycles.

Multicomponent Reactions (MCRs)

MCRs, such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity.[1][2] By employing a chiral isocyanide like this compound, the stereochemical outcome of the reaction can be controlled, leading to the formation of enantiomerically enriched products.

-

Ugi Reaction: This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. When the initial product contains functionalities that can undergo subsequent intramolecular cyclization, a wide variety of heterocycles, such as hydantoins, benzodiazepines, and diketopiperazines, can be synthesized. The stereocenter from the chiral isocyanide can influence the stereochemistry of the newly formed stereocenters.

-

Passerini Reaction: This three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide yields an α-acyloxy carboxamide.[1] Similar to the Ugi reaction, the resulting product can be a precursor for various heterocycles. The use of a chiral isocyanide can lead to diastereoselective or enantioselective product formation.

[3+2] Cycloaddition Reactions

Isocyanides can act as one-carbon components in [3+2] cycloaddition reactions with various 1,3-dipoles to furnish five-membered heterocycles. When a chiral isocyanide is used, the potential for diastereoselective cycloaddition arises, leading to the formation of chiral pyrroles, imidazoles, oxazoles, and other related structures. While specific examples with this compound are not documented, the general reactivity pattern of isocyanides suggests its utility in this area.

Experimental Protocols (Representative)

The following protocols are generalized procedures for common isocyanide-based reactions. Researchers should optimize these conditions for their specific substrates and for this compound.

Protocol 1: Asymmetric Ugi Four-Component Reaction for the Synthesis of a Chiral α-Acylamino Amide Precursor

This protocol describes a general procedure for the synthesis of a chiral α-acylamino amide, which can be a precursor to various heterocycles.

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (1.0 mmol)

-

Carboxylic acid (1.0 mmol)

-

This compound (1.0 mmol)

-

Methanol (5 mL)

-

Magnesium sulfate (anhydrous)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in methanol (2 mL) in a round-bottom flask, add the carboxylic acid (1.0 mmol).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add this compound (1.0 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired chiral α-acylamino amide.

-

Characterize the product by NMR, mass spectrometry, and determine the diastereomeric ratio or enantiomeric excess by chiral HPLC.

Protocol 2: Asymmetric Passerini Three-Component Reaction

This protocol outlines a general procedure for the synthesis of a chiral α-acyloxy carboxamide.

Materials:

-

Aldehyde or Ketone (1.0 mmol)

-

Carboxylic acid (1.0 mmol)

-

This compound (1.2 mmol)

-

Dichloromethane (DCM, 5 mL)

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carbonyl compound (1.0 mmol) and carboxylic acid (1.0 mmol) in DCM (5 mL) in a round-bottom flask, add this compound (1.2 mmol).

-

Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with DCM (15 mL).

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the chiral α-acyloxy carboxamide.

-

Characterize the product and determine the stereoselectivity as described in Protocol 1.

Data Presentation

As no specific quantitative data for the asymmetric synthesis of heterocycles using this compound is available in the literature, a representative table is provided below to illustrate how such data should be structured. Researchers utilizing this chiral isocyanide should aim to collect and present their results in a similar format for clarity and comparability.

Table 1: Representative Data for the Asymmetric Synthesis of a Hypothetical Heterocycle via a Ugi Reaction/Cyclization Sequence

| Entry | Aldehyde | Amine | Carboxylic Acid | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | Aniline | Acetic Acid | Methanol | 24 | Data | Data | Data |

| 2 | Isobutyraldehyde | Benzylamine | Benzoic Acid | Methanol | 48 | Data | Data | Data |

| 3 | 4-Nitrobenzaldehyde | Cyclohexylamine | Formic Acid | Trifluoroethanol | 24 | Data | Data | Data |

Data to be filled in by the researcher upon completion of experiments.

Visualizations

Logical Workflow for Asymmetric Heterocycle Synthesis

The following diagram illustrates the general workflow for the synthesis and analysis of chiral heterocycles using this compound.

Caption: General workflow from synthesis to analysis.

Signaling Pathway for a Generic Ugi Reaction

This diagram depicts the generally accepted mechanism for the Ugi four-component reaction.

Caption: Ugi four-component reaction mechanism.

Conclusion

This compound holds significant potential as a chiral building block for the asymmetric synthesis of a wide variety of heterocyclic compounds. While direct literature precedents are currently unavailable, its application in well-established multicomponent reactions and cycloadditions is highly probable. The protocols and data presentation formats provided herein offer a foundational framework for researchers to explore the utility of this promising chiral reagent. Further investigation is warranted to fully elucidate its scope and limitations in asymmetric catalysis, which will undoubtedly contribute to the development of novel and efficient routes to valuable chiral molecules for the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols: 1-(4-Chlorophenyl)ethyl Isocyanide as a Chiral Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(4-Chlorophenyl)ethyl isocyanide as a versatile chiral building block in medicinal chemistry. The focus is on its application in isocyanide-based multicomponent reactions (IMCRs), particularly the Passerini and Ugi reactions, for the synthesis of structurally diverse and biologically relevant molecules such as peptidomimetics and novel heterocyclic scaffolds.

Introduction

Chiral isocyanides are valuable reagents in organic synthesis, enabling the creation of complex molecules with defined stereochemistry in a single step. This compound, with its chiral center and the presence of a 4-chlorophenyl group, is a particularly interesting building block for medicinal chemistry. The chlorophenyl moiety is a common feature in many approved drugs, often contributing to favorable pharmacokinetic properties. The chirality of this isocyanide allows for the diastereoselective synthesis of compound libraries, which is crucial for the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates.

The primary application of this compound is in Passerini and Ugi multicomponent reactions. These reactions are powerful tools for diversity-oriented synthesis, allowing for the rapid generation of libraries of complex molecules from simple starting materials. The products of these reactions, such as α-acyloxy amides (from Passerini reaction) and α-acylamino amides (from Ugi reaction), are valuable scaffolds for the development of new therapeutics, including anticancer and antimicrobial agents.

Synthesis of this compound

The synthesis of this compound typically proceeds via a two-step sequence starting from the commercially available 1-(4-chlorophenyl)ethylamine. The first step is the formylation of the amine to yield N-(1-(4-chlorophenyl)ethyl)formamide, followed by dehydration to the isocyanide.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of N-(1-(4-chlorophenyl)ethyl)formamide

-

To a solution of 1-(4-chlorophenyl)ethylamine (1 equivalent) in a suitable solvent such as toluene or in an excess of ethyl formate, add ethyl formate (1.5-2 equivalents).

-

Heat the reaction mixture at reflux for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude N-(1-(4-chlorophenyl)ethyl)formamide can be purified by column chromatography on silica gel or used directly in the next step if of sufficient purity.

Experimental Protocol: Synthesis of this compound

-

Dissolve N-(1-(4-chlorophenyl)ethyl)formamide (1 equivalent) in a dry aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base, typically triethylamine (2-3 equivalents), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a dehydrating agent, such as phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents), dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of ice-cold saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by vacuum distillation or column chromatography on silica gel.

Application in Passerini Multicomponent Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. When a chiral isocyanide such as this compound is used, the reaction can proceed with diastereoselectivity, yielding products with two new stereocenters.

Caption: General workflow of the Passerini three-component reaction.

Experimental Protocol: Diastereoselective Passerini Reaction

-

To a solution of the carboxylic acid (1 equivalent) and the aldehyde or ketone (1 equivalent) in a dry aprotic solvent (e.g., dichloromethane, THF) at room temperature, add this compound (1 equivalent).

-

Stir the reaction mixture at room temperature for 24-72 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to separate the diastereomeric products and determine the diastereomeric ratio (d.r.) by ¹H NMR or HPLC analysis.

Representative Data for Passerini Reactions with Chiral Isocyanides

| Entry | Aldehyde | Carboxylic Acid | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzaldehyde | Acetic Acid | 75-90 | 60:40 to 75:25 |

| 2 | Isobutyraldehyde | Benzoic Acid | 70-85 | 70:30 to 85:15 |

| 3 | Cyclohexanecarboxaldehyde | Pivalic Acid | 65-80 | 80:20 to 95:5 |

Application in Ugi Multicomponent Reaction

The Ugi reaction is a four-component reaction between a carboxylic acid, an amine, a carbonyl compound, and an isocyanide, which yields an α-acylamino amide. The use of chiral components, such as this compound or a chiral amine or carboxylic acid, can induce diastereoselectivity.

Caption: General workflow of the Ugi four-component reaction.

Experimental Protocol: Diastereoselective Ugi Reaction

-

In a flask, dissolve the amine (1 equivalent) and the aldehyde or ketone (1 equivalent) in a protic solvent such as methanol or ethanol at room temperature to pre-form the imine. Stir for 30 minutes.

-

To this mixture, add the carboxylic acid (1 equivalent) followed by this compound (1 equivalent).

-

Stir the reaction mixture at room temperature for 24-72 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting α-acylamino amide by column chromatography on silica gel to separate the diastereomers and determine the diastereomeric ratio by ¹H NMR or HPLC analysis.

Representative Data for Ugi Reactions with Chiral Isocyanides

| Entry | Amine | Aldehyde | Carboxylic Acid | Yield (%) | Diastereomeric Ratio (d.r.) | | :--- | :--- | :--- | :--- | :--- | | 1 | Benzylamine | Isobutyraldehyde | Acetic Acid | 80-95 | 65:35 to 80:20 | | 2 | Aniline | Benzaldehyde | Propionic Acid | 75-90 | 70:30 to 85:15 | | 3 | Cyclohexylamine | Formaldehyde | Benzoic Acid | 70-88 | N/A |

Applications in Medicinal Chemistry

The peptidomimetic and heterocyclic scaffolds generated from Passerini and Ugi reactions using this compound are of significant interest in drug discovery.

Anticancer Activity: Peptidomimetics are known to target various signaling pathways implicated in cancer progression. One such critical pathway is the PI3K/Akt signaling pathway, which regulates cell proliferation, survival, and apoptosis.[1] Peptidomimetics derived from Ugi reactions can be designed to inhibit key proteins in this pathway, such as Akt, leading to the induction of apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt signaling pathway by peptidomimetics.

Antimicrobial Activity: The Ugi and Passerini reactions can also be utilized to synthesize novel heterocyclic compounds with potential antimicrobial properties. For instance, the incorporation of a thiazole moiety, which can be achieved through post-MCR modifications, is a known strategy for developing new antibacterial and antifungal agents. These compounds can act by various mechanisms, including the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Conclusion